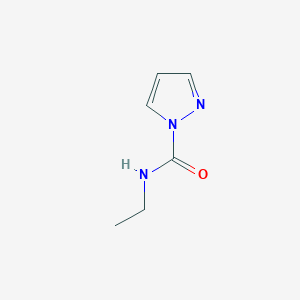

N-ethyl-1H-pyrazole-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

150108-74-0 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N-ethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-2-7-6(10)9-5-3-4-8-9/h3-5H,2H2,1H3,(H,7,10) |

InChI Key |

ZKCZDMDFXGXWDK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)N1C=CC=N1 |

Canonical SMILES |

CCNC(=O)N1C=CC=N1 |

Synonyms |

1H-Pyrazole-1-carboxamide,N-ethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Ethyl 1h Pyrazole 1 Carboxamide and Its Derivatives

Multi-Step Organic Synthesis Approaches

The construction of N-substituted pyrazole-1-carboxamides is typically achieved through sequential reaction pathways that first establish the heterocyclic pyrazole (B372694) core, followed by functionalization at the nitrogen atom. This approach allows for modularity, where different substituted pyrazoles can be prepared and subsequently converted to the desired carboxamide derivatives.

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available. These strategies often rely on the condensation of a nitrogen-containing building block, typically hydrazine (B178648) or its derivatives, with a three-carbon component.

The reaction of hydrazine or substituted hydrazines with bifunctional carbon compounds is a cornerstone of pyrazole synthesis. mdpi.commdpi.com The choice of hydrazine derivative can be used to introduce substituents at the N1 position of the pyrazole ring. For the synthesis of an N-unsubstituted pyrazole, which is a precursor for N-ethyl-1H-pyrazole-1-carboxamide, hydrazine hydrate (B1144303) is commonly employed. wikipedia.org These cyclocondensation reactions are fundamental and widely applicable. nih.gov

One of the most traditional and enduring methods is the Knorr pyrazole synthesis, first reported in 1883, which involves the reaction of β-diketones with hydrazines. wikipedia.orgnih.gov This reaction can sometimes lead to a mixture of regioisomers if an unsymmetrical diketone and a substituted hydrazine are used. mdpi.com

Recent developments have also focused on direct N-heterocyclization of hydrazines with metal-diketonate complexes under microwave irradiation, offering high yields and applicability to various sulfonyl hydrazines. nih.gov

The condensation of hydrazines with various carbonyl systems provides a versatile entry into the pyrazole framework. Key substrates include α,β-unsaturated aldehydes and ketones. The reaction of α,β-unsaturated aldehydes with hydrazine, followed by a dehydrogenation step, yields the pyrazole ring. wikipedia.org Similarly, α,β-ethylenic ketones react with hydrazine derivatives, typically forming pyrazoline intermediates which are then oxidized to the corresponding pyrazoles. mdpi.comnih.gov

The Vilsmeier-Haack reaction offers another pathway, allowing for the synthesis of 4-formyl pyrazoles through the condensation of a hydrazine in the presence of phosphorus oxychloride and N,N-dimethylformamide (DMF). mdpi.comnih.govrasayanjournal.co.in Furthermore, acetylenic ketones have long been used as precursors, reacting with hydrazines to form pyrazoles, although this can also result in regioisomeric mixtures. mdpi.commdpi.com

| Carbonyl Precursor Type | Hydrazine Reactant | Key Features/Intermediates | Resulting Pyrazole |

| α,β-Unsaturated Aldehyde | Hydrazine | Dehydrogenation of initial adduct | Unsubstituted or N-substituted pyrazole |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline intermediate, followed by oxidation | Substituted pyrazole mdpi.comnih.gov |

| Acetylenic Ketone | Hydrazine Derivative | Cyclocondensation, potential for regioisomers | Substituted pyrazole mdpi.commdpi.com |

| Hydrazone | Vilsmeier-Haack Reagent | Formation of 4-formyl group | 4-Formylpyrazole mdpi.comnih.gov |

A powerful and modern approach to pyrazole synthesis involves the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, of a diazo compound with an alkyne. nih.gov This method is highly effective for creating substituted pyrazoles with good regioselectivity. acs.org A convenient one-pot procedure has been developed where diazo compounds are generated in situ from aldehydes and reacted with terminal alkynes to furnish 3,5-disubstituted pyrazoles. acs.org

To circumvent the handling of potentially hazardous alkynes, alkyne surrogates can be employed. nih.gov For instance, nitrile imines can undergo Huisgen cyclization with α-bromocinnamaldehyde, acting as an alkyne surrogate, to achieve a regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov Multicomponent reactions embedding 1,3-dipolar cycloadditions also provide a concise route to pyrazoles. nih.gov

| Dipole (1,3) | Dipolarophile | Key Features | Resulting Pyrazole |

| Diazo Compound (in situ from aldehyde) | Terminal Alkyne | One-pot procedure, good regioselectivity | 3,5-Disubstituted Pyrazole acs.org |

| Nitrile Imine | Alkyne Surrogate (e.g., α-bromocinnamaldehyde) | Avoids direct use of alkynes, regioselective | 1,3,4,5-Tetrabstituted Pyrazole nih.gov |

| Diazo Compound | N-vinylimidazole (Acetylene equivalent) | Use of an acetylene (B1199291) equivalent for easier handling | 3-Substituted Pyrazole acs.org |

The cyclocondensation of 1,3-diketones with hydrazines remains one of the most common and straightforward methods for preparing substituted pyrazoles. wikipedia.orgnih.gov This approach, known as the Knorr synthesis, is highly versatile. For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org

To expand the scope and efficiency, multicomponent reactions have been developed where the 1,3-diketone is generated in situ. For instance, enolates can be reacted with carboxylic acid chlorides to form the diketone, which is then immediately cyclized with a hydrazine in a one-pot process. nih.govbeilstein-journals.org This avoids the isolation of the intermediate diketone. organic-chemistry.org The reaction conditions, such as the solvent and temperature, can be tuned to control the regioselectivity of the condensation, especially when using substituted hydrazines. organic-chemistry.org

| Diketone Precursor | Hydrazine Derivative | Reaction Conditions | Research Finding |

| Acetylacetone | Hydrazine | Standard condensation | Forms 3,5-dimethylpyrazole. wikipedia.org |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | N,N-dimethylacetamide, room temp. | Highly regioselective, favoring one isomer (98:2). nih.gov |

| In situ generated 1,3-diketones (from ketones and acid chlorides) | Hydrazine | One-pot, LiHMDS as base | Good to excellent yields, tolerates diverse functional groups. nih.govbeilstein-journals.org |

| Metal-acetylacetonate (e.g., Cu(acac)₂) | Phenylhydrazine | Microwave irradiation, H₂O | High yield (96%) of 3,5-dimethyl-1-phenyl-1H-pyrazole. nih.gov |

Once the pyrazole ring has been synthesized, the N-ethyl-carboxamide group is introduced at the N1 position. This is typically accomplished through acylation or a multi-step amidation process.

A direct and common method for this transformation is the reaction of the N-H of the pyrazole ring with ethyl isocyanate. The lone pair of electrons on the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the desired this compound.

Alternatively, a two-step amidation sequence can be employed. This involves first reacting the pyrazole with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or diphosgene, to form an intermediate pyrazole-1-carbonyl chloride. This activated acyl chloride is then reacted with ethylamine (B1201723). The reaction proceeds via a nucleophilic addition-elimination mechanism, where the ethylamine attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of the stable amide bond. chemguide.co.ukchemguide.co.uk This method is particularly useful when direct acylation with an isocyanate is not feasible or when a wider range of amine derivatives is desired. afinitica.comnih.gov

Introduction of N-Ethyl Substituents via Alkylation

The introduction of an N-ethyl group onto the pyrazole ring is a critical step in the synthesis of the target compound. This can be achieved through several strategic pathways, primarily involving the alkylation of a pyrazole precursor.

One direct and common method for creating the N-substituted pyrazole carboxamide is the reaction of a pre-formed pyrazole ring with an appropriate isocyanate. For the synthesis of this compound, this involves reacting 1H-pyrazole with ethyl isocyanate. This reaction typically proceeds under basic conditions or in a polar aprotic solvent, where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. A similar approach has been documented for the synthesis of N-hexyl-4-phenyl-1H-pyrazole-1-carboxamide, where 4-phenyl-1H-pyrazole was treated with n-hexylisocyanate in pyridine (B92270) with a catalytic amount of DMAP (4-dimethylaminopyridine) to yield the final product. acs.org

Alternatively, an N-ethyl pyrazole can be synthesized first, followed by subsequent modifications to introduce the carboxamide group. The N-alkylation of the pyrazole ring itself can be accomplished using various ethylating agents, such as ethyl halides (e.g., ethyl iodide, ethyl bromide) or ethyl sulfates, typically in the presence of a base like sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen. google.com

Halogenation and Subsequent Functionalization

Halogenation of the pyrazole ring provides a versatile handle for further molecular elaboration through cross-coupling reactions and other transformations. The introduction of halogen atoms (Cl, Br, I) at specific positions on the pyrazole nucleus is a key strategy for building molecular complexity.

A notable method for the halogenation of pyrazoles involves metallation followed by quenching with a halogen source. For instance, a pyrazole can be protected with a sulfamoyl group, which then directs lithiation (using a strong base like n-butyllithium) to a specific position on the ring. This lithiated intermediate can then be treated with a halogenating agent such as hexachloroethane (B51795) for chlorination or 1,2-dibromotetrachloroethane (B50365) for bromination. google.com Subsequent removal of the sulfamoyl protecting group, often with an acid like trifluoroacetic acid (TFA), yields the halogenated pyrazole. google.com

Once installed, these halogen substituents serve as valuable precursors for further functionalization. They can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of a diverse library of this compound derivatives with various substituents on the pyrazole core.

One-Pot and Multicomponent Catalytic Synthesis Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis. These strategies allow for the construction of complex molecules like pyrazole carboxamides from simple, readily available starting materials in a single reaction vessel, often without the need to isolate intermediates.

Several catalytic MCRs have been developed for the synthesis of pyrazole cores. mdpi.comresearchgate.netresearchgate.net A common approach involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or a precursor that generates it in situ), and other components. mdpi.comrsc.org These reactions are often promoted by a catalyst that facilitates the sequential bond-forming events, leading to the rapid assembly of the pyrazole ring system.

Catalytic Systems in Pyrazole Carboxamide Synthesis

The choice of catalyst is crucial for the success of one-pot pyrazole syntheses, influencing reaction rate, yield, and selectivity. Several heterogeneous and homogeneous catalysts have proven effective.

HAp/ZnCl₂ (Hydroxyapatite-supported Zinc Chloride): HAp/ZnCl₂ nano-flakes have been employed as an efficient catalyst for the one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives, which are structurally related to carboxamides. biointerfaceresearch.com The reaction typically involves hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate. This method is notable for being performed under solvent-free conditions at moderate temperatures (60-70°C), achieving high product yields in short reaction times (30-40 minutes). biointerfaceresearch.com

Amberlyst-15: Amberlyst-15, a strongly acidic ion-exchange resin, serves as an effective and recyclable heterogeneous catalyst for pyrazole synthesis. It has been successfully used in the [3+2] annulation reaction of chalcones with semicarbazide (B1199961) hydrochloride to produce pyrazole carboxamides. uomphysics.netresearchgate.net The reaction proceeds efficiently at room temperature in solvents like acetonitrile (B52724), and the solid catalyst can be easily recovered by filtration and reused, which is a significant advantage for sustainable chemistry. uomphysics.netnanobioletters.com

Nano-ZnO: Zinc oxide nanoparticles (nano-ZnO) have emerged as a highly effective, inexpensive, and environmentally friendly catalyst for the synthesis of pyrazole derivatives. researchgate.netresearchgate.net Nano-ZnO catalyzes the condensation of hydrazines with 1,3-dicarbonyl compounds, often in aqueous media or under solvent-free grinding conditions at ambient temperature. researchgate.netnih.govrsc.org This approach is lauded for its excellent yields (up to 95%), short reaction times, and simple work-up procedures. researchgate.net

Table 1: Comparison of Catalytic Systems for Pyrazole Carboxamide and Derivative Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| HAp/ZnCl₂ | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | Solvent-free, 60-70°C, 30-40 min | 80-90% | biointerfaceresearch.com |

| Amberlyst-15 | Chalcones, Semicarbazide hydrochloride | Acetonitrile, Room Temperature, 30-60 min | Good yields | uomphysics.net |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Aqueous media, Ambient Temperature | Up to 95% | researchgate.net |

Green Chemistry Approaches in Synthetic Routes

Many modern synthetic protocols for pyrazole carboxamides incorporate the principles of green chemistry to minimize environmental impact. The use of catalysts like nano-ZnO and Amberlyst-15 are prime examples of this trend.

The nano-ZnO-catalyzed synthesis is considered a green protocol because it often utilizes water as a benign solvent or proceeds under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. researchgate.netnih.gov The catalyst is also reusable for several cycles without a significant loss of activity, which minimizes waste. researchgate.net Similarly, Amberlyst-15 is a recyclable heterogeneous catalyst, simplifying product purification and reducing chemical waste. uomphysics.net The solvent-free reaction promoted by HAp/ZnCl₂ also represents a green approach by eliminating the need for organic solvents. biointerfaceresearch.com

Advanced Synthetic Techniques

Beyond catalytic one-pot methods, other advanced techniques are being employed to further enhance the synthesis of pyrazole derivatives. These methods often focus on increasing reaction rates and energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical transformations. By using microwave irradiation, reactants can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. dergipark.org.tr

This technique has been successfully applied to the synthesis of various pyrazole derivatives. acs.orgnih.govnih.gov For example, the synthesis of pyrazole-oxadiazole hybrids, which involves a cyclization step, was achieved in just 9-10 minutes using microwave irradiation, compared to 7-9 hours with conventional refluxing. acs.org This acceleration not only saves time and energy but can also lead to cleaner reactions with fewer side products. The synthesis of pyrazole-carboxamides from dibenzalacetones and semicarbazide has also been efficiently performed using microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Hybrids

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 7-9 hours | 70-82% | acs.org |

| Microwave-Assisted | 9-10 minutes | 79-92% | acs.org |

Ultrasound-Depositing Methods

The application of ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and promoting greener chemical processes. For the synthesis of pyrazole carboxamides, ultrasound-assisted methods offer significant advantages over conventional heating techniques. These methods typically involve the use of an ultrasonic bath or probe, which generates acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates. nih.govnih.gov

The synthesis of pyrazole derivatives under ultrasound irradiation is often carried out in water or other environmentally benign solvents, reducing the reliance on volatile organic compounds. nih.gov A common approach involves the multicomponent reaction of a hydrazine derivative, a 1,3-dicarbonyl compound, and other reactants in a one-pot synthesis. nih.gov This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

For the specific synthesis of this compound, an ultrasound-assisted approach could be envisioned starting from ethylhydrazine (B1196685) and a suitable three-carbon building block, followed by the introduction of the carboxamide functionality. The use of ultrasound can significantly shorten reaction times, often from hours to minutes, and can lead to purer products, sometimes eliminating the need for extensive chromatographic purification. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours | nih.gov |

| Energy Consumption | High | Low | nih.gov |

| Solvent | Often organic solvents | Water or green solvents | nih.gov |

| Yield | Moderate to good | Often higher yields | nih.gov |

| Byproducts | Can be significant | Reduced byproduct formation | nih.gov |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for the optimization of existing synthetic routes and the development of new, more efficient methods for preparing this compound.

Proposed Reaction Mechanisms for Carboxamide Formation

The formation of the N-ethyl carboxamide group on the pyrazole ring is typically achieved through the reaction of a pyrazole-1-carbonyl precursor with ethylamine. One of the most common methods involves the use of a pyrazole-1-carboxylic acid, which is first activated and then reacted with ethylamine.

A widely employed strategy is the conversion of the pyrazole-1-carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting pyrazole-1-carbonyl chloride is then treated with ethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic nitrogen atom of ethylamine. This is followed by the elimination of a chloride ion to form the stable amide bond.

Alternatively, peptide coupling reagents can be used to facilitate the direct amidation of the pyrazole-1-carboxylic acid with ethylamine, avoiding the need to isolate the acid chloride. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. nih.gov The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethylamine to furnish the desired this compound.

Another established method involves the use of a sulfonyl chloride to facilitate the coupling of a pyrazolecarboxylic acid with an amine. google.com In this process, the carboxylic acid, the amine (ethylamine), and a sulfonyl chloride are combined, usually in the presence of a base. google.com This method provides a controlled and efficient way to form the amide bond. google.com

Intramolecular Cyclization and Tautomerization Processes in Synthesis

The mechanism of the Knorr synthesis begins with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring. youtube.com

Tautomerism is an important consideration in the chemistry of pyrazoles, particularly for N-unsubstituted or certain substituted pyrazoles. nih.gov Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring, a phenomenon known as annular tautomerism. nih.gov For a 3(5)-substituted pyrazole, two tautomers are possible. While the target molecule, this compound, has a fixed ethyl group on one of the nitrogen atoms, tautomerism can be a significant factor in the synthesis of the pyrazole precursor itself, especially if a non-symmetrical 1,3-dicarbonyl compound is used with hydrazine hydrate, which could lead to a mixture of regioisomers before the N-ethylation step. The study of tautomeric equilibria, often influenced by the solvent and temperature, is crucial for controlling the regioselectivity of the synthesis. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of N Ethyl 1h Pyrazole 1 Carboxamide Derivatives

Oxidation Reactions

The pyrazole (B372694) ring is generally resistant to oxidation due to its aromatic character. youtube.com However, the substituents on the ring, namely the N-ethyl group and the carboxamide, can undergo oxidative transformations under specific conditions.

The N-ethyl group is susceptible to oxidation. For instance, the electrooxidation of N-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode in an aqueous alkaline medium yields pyrazole-1-acetic acid, demonstrating the oxidation of a side chain attached to a pyrazole nitrogen. irb.hr While direct experimental data for N-ethyl-1H-pyrazole-1-carboxamide is limited, it can be inferred that strong oxidizing agents could potentially oxidize the ethyl group to an acetyl or even a carboxyl group, depending on the reaction conditions.

The pyrazole ring itself can be oxidized under harsh conditions, though this is less common. For example, some pyrazole derivatives can be converted to their corresponding N-oxides using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comnih.gov These N-oxides can then serve as versatile intermediates for further functionalization. nih.gov

| Substrate Analogue | Oxidizing Agent | Product(s) | Observations |

| N-(2-hydroxyethyl)pyrazole | NiO(OH) electrode (electrooxidation) | Pyrazole-1-acetic acid | Oxidation of the ethyl side chain. irb.hr |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, TBHP | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Oxidative dehydrogenative coupling and iodination. orientjchem.org |

| Alkenes | m-CPBA | Epoxides | General reactivity of m-CPBA. masterorganicchemistry.com |

| Ketones | m-CPBA | Esters (Baeyer-Villiger oxidation) | General reactivity of m-CPBA. masterorganicchemistry.com |

Reduction Reactions

Reduction of this compound can target either the carboxamide group or the pyrazole ring, depending on the reducing agent and reaction conditions.

The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.uknih.gov This is a general and widely used method for the reduction of amides. ic.ac.uk The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon.

Catalytic hydrogenation can be employed to reduce the pyrazole ring. libretexts.orgmasterorganicchemistry.com This process typically requires a metal catalyst, such as palladium or platinum, and a source of hydrogen. The hydrogenation of the pyrazole ring would lead to the corresponding pyrazolidine (B1218672) derivative. The choice of catalyst and conditions can influence the degree of reduction.

| Functional Group | Reducing Agent | Product | General Observations |

| Carboxamide | LiAlH₄ | Amine | Powerful reducing agent for amides. ic.ac.uknih.gov |

| Aldehydes/Ketones | LiAlH₄ / NaBH₄ | Alcohols | Common carbonyl reduction. masterorganicchemistry.com |

| Esters/Carboxylic Acids | LiAlH₄ | Alcohols | NaBH₄ is generally not strong enough. ic.ac.uk |

| Pyrazole Ring | H₂ / Catalyst (e.g., Pd, Pt) | Pyrazoline, Pyrazolidine | Catalytic hydrogenation reduces the aromatic ring. youtube.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution directly on the electron-rich pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups or the formation of a pyrazolium (B1228807) salt to activate the ring. libretexts.org

However, the carboxamide moiety provides a site for nucleophilic attack. Hydrolysis of the this compound under acidic or basic conditions would be a typical nucleophilic acyl substitution reaction. Acidic hydrolysis would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the ethylamine (B1201723) anion. This would yield pyrazole-1-carboxylic acid and ethylamine.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is a π-excessive aromatic system and readily undergoes electrophilic aromatic substitution, with the C4 position being the most nucleophilic and thus the primary site of attack. libretexts.orgmdpi.comacs.org The N-ethyl group and the carboxamide group will influence the reactivity of the ring, but substitution is still expected to occur predominantly at the C4 position.

Halogenation: Halogenation of N-alkylpyrazoles can be achieved using various halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent. sigmaaldrich.com

Nitration and Sulfonation: Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (NO₂) or a sulfonic acid (SO₃H) group, respectively, onto the aromatic ring. acs.orgbiosynth.com These reactions typically require strong acidic conditions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a useful method for the formylation of electron-rich aromatic rings, including pyrazoles. libretexts.orgnih.govmsu.edu The reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C4 position. ic.ac.ukbiosynth.comnih.gov

| Reaction | Reagents | Product | Position of Substitution |

| Bromination | Br₂ | 4-Bromo-N-ethyl-1H-pyrazole-1-carboxamide | C4 |

| Chlorination | Cl₂ / Lewis Acid | 4-Chloro-N-ethyl-1H-pyrazole-1-carboxamide | C4 |

| Nitration | HNO₃ / H₂SO₄ | N-ethyl-4-nitro-1H-pyrazole-1-carboxamide | C4 |

| Sulfonation | Fuming H₂SO₄ | 4-(N-ethyl-1H-pyrazole-1-carboxamido)sulfonic acid | C4 |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | N-ethyl-4-formyl-1H-pyrazole-1-carboxamide | C4 ic.ac.ukbiosynth.com |

Functional Group Interconversions on Carboxamide and Ethyl Moieties

The carboxamide and N-ethyl groups of this compound can undergo various transformations.

Carboxamide Group:

Hydrolysis: As mentioned in section 3.3, the carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Hofmann Rearrangement: The Hofmann rearrangement is a reaction of a primary amide with a halogen in a basic solution to form a primary amine with one less carbon atom. mdpi.com Since this compound is a secondary amide, it will not undergo a classical Hofmann rearrangement. However, related degradative reactions might be possible under specific conditions.

N-Ethyl Group: The N-ethyl group can potentially be modified, although reactions directly on this group without affecting the rest of the molecule can be challenging.

Oxidation: As discussed in section 3.1, the ethyl group could be oxidized.

N-Dealkylation: In some cases, N-alkyl groups on heterocyclic compounds can be cleaved under specific reductive or oxidative conditions, though this is not always a straightforward transformation.

Acid-Base Reactivity Profiles

Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases.

Basicity: The pyridine-like nitrogen atom (N2) of the pyrazole ring has a lone pair of electrons in an sp² hybrid orbital, which is available for protonation. Therefore, this compound will act as a weak base, forming a pyrazolium salt in the presence of a strong acid. The basicity of pyrazoles is influenced by the substituents on the ring. Electron-donating groups, such as the ethyl group, generally increase the basicity.

Acidity: The pyrazole ring itself does not have an acidic proton since it is N-substituted. The hydrogens on the carbon atoms of the pyrazole ring are generally not acidic, although deprotonation at C3 or C5 can be achieved with very strong bases. The amide N-H proton is also not present in this molecule.

| Compound Type | pKa of Conjugate Acid | Basicity | Reference |

| Pyrazole | ~2.5 | Weakly Basic | orientjchem.org |

| Imidazole | ~7.0 | More basic than pyrazole | sigmaaldrich.com |

| Aniline (B41778) | ~4.6 | Weakly Basic | |

| Alkylamines | ~10-11 | Basic | sigmaaldrich.com |

Advanced Spectroscopic and Structural Characterization of N Ethyl 1h Pyrazole 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular connectivity can be assembled.

The proton NMR (¹H NMR) spectrum of N-ethyl-1H-pyrazole-1-carboxamide is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the N-ethyl group.

Pyrazole Ring Protons: The pyrazole ring has three protons, H3, H4, and H5. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the carbonyl group of the carboxamide. Typically, pyrazole protons resonate in the aromatic region of the spectrum. Based on data for similar pyrazole derivatives, the expected chemical shifts would be in the range of δ 7.5-8.5 ppm for H5, δ 6.3-6.7 ppm for H4, and δ 7.5-8.0 ppm for H3. The H5 proton, being adjacent to the carboxamide-substituted nitrogen, is expected to be the most deshielded. The coupling between these protons would result in a characteristic splitting pattern: H5 as a doublet of doublets, H4 as a triplet (or more accurately, a doublet of doublets), and H3 as a doublet of doublets.

N-ethyl Group Protons: The ethyl group will show a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the nitrogen atom and are therefore expected to resonate at a lower field (δ 3.3-3.6 ppm) compared to the methyl protons (δ 1.2-1.4 ppm). The coupling between the methylene and methyl protons will follow the n+1 rule, resulting in a quartet and a triplet, respectively.

NH Proton: The amide proton (-NH-) signal is expected to be a broad singlet, and its chemical shift can vary significantly (δ 7.5-9.0 ppm) depending on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (Pyrazole) | 7.5 - 8.5 | dd | J₅,₄ ≈ 2.5-3.0, J₅,₃ ≈ 0.5-1.0 |

| H3 (Pyrazole) | 7.5 - 8.0 | dd | J₃,₄ ≈ 1.5-2.0, J₃,₅ ≈ 0.5-1.0 |

| H4 (Pyrazole) | 6.3 - 6.7 | t (dd) | J₄,₅ ≈ 2.5-3.0, J₄,₃ ≈ 1.5-2.0 |

| -CH₂- (Ethyl) | 3.3 - 3.6 | q | J ≈ 7.0-7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | J ≈ 7.0-7.5 |

| -NH- (Amide) | 7.5 - 9.0 | br s | - |

dd = doublet of doublets, t = triplet, q = quartet, br s = broad singlet

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. C5, being adjacent to two nitrogen atoms, is expected to be the most deshielded, followed by C3. The C4 carbon will be the most shielded of the ring carbons. Predicted chemical shifts are approximately δ 138-142 ppm for C5, δ 130-135 ppm for C3, and δ 105-110 ppm for C4. researchgate.net

Carbonyl Carbon: The carbonyl carbon of the carboxamide group is highly deshielded and is expected to appear in the range of δ 160-165 ppm.

N-ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will resonate around δ 35-40 ppm, while the methyl carbon (-CH₃) will be found at a higher field, around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 165 |

| C5 (Pyrazole) | 138 - 142 |

| C3 (Pyrazole) | 130 - 135 |

| C4 (Pyrazole) | 105 - 110 |

| -CH₂- (Ethyl) | 35 - 40 |

| -CH₃ (Ethyl) | 14 - 16 |

This section is not applicable as this compound is not a fluorinated derivative.

Two-dimensional (2D) NMR techniques would be instrumental in confirming the structural assignments made from 1D NMR data.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show correlations between protons that are close in space. For this compound, this would be useful to confirm the N-substitution pattern. For instance, a cross-peak between the H5 proton of the pyrazole ring and the methylene protons of the ethyl group would provide definitive evidence for the location of the ethyl group on the N1 position of the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would unambiguously assign the proton and carbon signals for the pyrazole ring (H3 to C3, H4 to C4, H5 to C5) and the ethyl group (-CH₂- protons to the -CH₂- carbon, and -CH₃ protons to the -CH₃ carbon).

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds. researchgate.netresearchgate.net

N-H Stretching: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide. rsc.org This band is often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group will be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. rsc.org

C=O Stretching (Amide I band): A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature of amides and is expected to appear in the region of 1650-1680 cm⁻¹. rsc.orgmdpi.com

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically found between 1510 and 1570 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to cause absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹. mdpi.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | Medium |

Raman Spectroscopy

Raman spectroscopy, a non-destructive technique that probes molecular vibrations, offers valuable insights into the structural fingerprint of this compound. While a specific Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from studies on related pyrazole structures. researchgate.netnih.gov The key vibrational bands would arise from the pyrazole ring, the ethyl group, and the carboxamide moiety.

Key expected Raman shifts include:

Pyrazole Ring Vibrations: The C=C, C-N, and N-N stretching vibrations within the pyrazole ring are expected to produce characteristic bands. Ring breathing modes, which involve the expansion and contraction of the entire ring, would also be present.

Ethyl Group Vibrations: The C-H stretching and bending vibrations of the ethyl group will be prominent. The C-C stretching of the ethyl chain will also be observable.

Carboxamide Group Vibrations: The C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II and III bands) are characteristic features of the carboxamide group.

The position and intensity of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, particularly involving the carboxamide group. researchgate.net

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole Ring | C=C Stretch | 1500-1600 |

| Pyrazole Ring | C-N Stretch | 1300-1400 |

| Pyrazole Ring | Ring Breathing | 900-1000 |

| Ethyl Group | C-H Stretch | 2850-2970 |

| Ethyl Group | C-H Bend | 1375-1470 |

| Carboxamide | C=O Stretch (Amide I) | 1650-1680 |

| Carboxamide | N-H Bend (Amide II) | 1550-1620 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M+) would correspond to its molecular weight.

The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for pyrazoles involve the loss of small molecules such as HCN and N₂. researchgate.net For this compound, key fragmentation patterns are expected to involve the cleavage of the ethyl and carboxamide groups.

Expected Fragmentation Pathways:

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in a fragment corresponding to the pyrazole-1-carboxamide cation.

Loss of the carboxamide group: Fragmentation could lead to the loss of the entire carboxamide moiety.

Cleavage of the carboxamide side chain: Loss of an ethylamino group is another plausible fragmentation pathway.

Ring Fragmentation: The pyrazole ring itself can break apart, leading to smaller charged fragments. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]+ | 139.15 | Molecular Ion |

| [M - C₂H₅]+ | 110.05 | Loss of ethyl group |

| [M - CONHC₂H₅]+ | 68.07 | Loss of ethyl carboxamide group |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, analysis of related pyrazole carboxamide derivatives allows for a predicted structural model. cardiff.ac.ukresearchgate.netnih.govresearchgate.net

It is anticipated that the pyrazole ring is essentially planar. The carboxamide group may be twisted relative to the plane of the pyrazole ring. A key feature in the solid-state structure would be the presence of intermolecular hydrogen bonds. The N-H proton of the carboxamide group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as acceptors. cardiff.ac.uk These hydrogen bonds can lead to the formation of one-dimensional chains, dimers, or more complex three-dimensional networks in the crystal lattice. mdpi.com

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Hydrogen Bonding | N-H···O and/or N-H···N interactions |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazole ring, being an aromatic heterocycle, will be the primary chromophore responsible for the π → π* transitions. researchgate.netnist.gov The carbonyl group of the carboxamide moiety will contribute to an n → π* transition.

The solvent used for analysis can influence the position and intensity of these absorption bands. The exact wavelength of maximum absorption (λmax) would need to be determined experimentally.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyrazole Ring | 200-250 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. The theoretical elemental composition of this compound (C₆H₉N₃O) can be calculated based on the atomic weights of its constituent elements.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 51.79 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 30.21 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.48 |

| Total | | | | 139.162 | 100.00 |

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound. researchgate.net

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique to separate, identify, and quantify each component in a mixture. For this compound, HPLC would be the method of choice to assess its purity. avantorsciences.com

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy.

A pure sample of this compound should ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. The presence of other peaks would indicate impurities.

Table 6: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV Detector (e.g., at 220 nm or λmax) |

| Flow Rate | 1.0 mL/min |

Computational and Theoretical Investigations of N Ethyl 1h Pyrazole 1 Carboxamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of chemical compounds.

Geometry Optimization and Conformational Analysis

This section would typically detail the process of finding the most stable three-dimensional arrangement of atoms in the N-ethyl-1H-pyrazole-1-carboxamide molecule. This involves calculating the potential energy of different conformations to identify the global minimum. Key parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometry would be presented in a data table.

Data Table: Optimized Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles) for this compound

| Parameter | Value |

| Bond Lengths (Å) | Data not available |

| C-N | Data not available |

| C=O | Data not available |

| N-N (pyrazole) | Data not available |

| Bond Angles (°) ** | Data not available |

| O-C-N | Data not available |

| C-N-C | Data not available |

| Dihedral Angles (°) ** | Data not available |

| C-C-N-C | Data not available |

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and excitability.

Data Table: Frontier Molecular Orbital Energies and Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Global Electronegativity (χ) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable tools for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The map would illustrate the regions of positive, negative, and neutral electrostatic potential on the molecular surface.

Non-Linear Optics (NLO) Properties

This subsection would report on the calculated NLO properties of this compound, such as the first-order hyperpolarizability. These properties are important for applications in optoelectronics and photonics.

Data Table: Calculated Non-Linear Optical (NLO) Properties of this compound

| Property | Value |

| Dipole Moment (μ) (Debye) | Data not available |

| Mean Polarizability (α) (a.u.) | Data not available |

| First-order Hyperpolarizability (β) (a.u.) | Data not available |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR model could predict properties like boiling point, solubility, or partition coefficient based on calculated molecular descriptors. However, no specific QSPR models for this compound have been found in the literature.

Tautomerism and Isomerism Studies

Tautomerism and isomerism are fundamental concepts in the study of pyrazole (B372694) derivatives. For this compound, several tautomeric and isomeric forms can be computationally investigated to determine their relative stabilities and structural characteristics. While specific experimental data on this compound is limited, computational studies on analogous pyrazole systems provide a strong basis for understanding its behavior. nih.gov

This compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the pyrazole ring. The two principal tautomers are the 1H- and 2H-forms. Additionally, rotational isomers (conformers) related to the orientation of the ethyl-carboxamide group can exist.

Computational studies on related N-substituted pyrazoles, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have shown that the energetic landscape is influenced by the nature of the substituents and the planarity of the molecule. mdpi.com Density Functional Theory (DFT) calculations are a powerful tool to predict the geometries and relative energies of these forms. For instance, calculations on similar pyrazole derivatives often show that the 1H-tautomer is more stable than the 2H-tautomer due to electronic and steric factors.

A hypothetical energetic and structural comparison, based on findings for related pyrazole carboxamides, is presented below. The data is illustrative and derived from computational studies on analogous compounds.

Table 1: Calculated Energetic and Structural Parameters for Tautomers and Conformers of a Model N-Alkyl-1H-pyrazole-1-carboxamide

| Tautomer/Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (N-N-C-O) (°) |

| 1H-Tautomer (Planar) | 0.00 | 3.5 | 0.0 |

| 1H-Tautomer (Twisted) | 2.5 | 3.2 | 45.0 |

| 2H-Tautomer (Planar) | 5.8 | 4.8 | 0.0 |

This table is generated based on typical computational results for N-substituted pyrazole carboxamides and is for illustrative purposes.

The planar conformer of the 1H-tautomer is generally the most stable due to favorable conjugation between the pyrazole ring and the carboxamide group. The twisted conformer, where the carboxamide group is rotated out of the plane of the pyrazole ring, is typically higher in energy. The 2H-tautomer is often significantly less stable.

The surrounding solvent environment can significantly influence the equilibrium between different tautomeric forms. nih.gov Polar solvents tend to stabilize more polar tautomers. In the case of this compound, the 2H-tautomer, which generally possesses a larger dipole moment, would be expected to be stabilized to a greater extent by polar solvents compared to the 1H-tautomer.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the tautomeric equilibrium. Studies on other pyrazole systems have demonstrated that solvents capable of hydrogen bonding can also play a crucial role in stabilizing specific tautomers through explicit interactions. nih.gov For example, in a study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, nonpolar solvents favored the dimeric form of the 1H-pyrazol-3-ol tautomer, while in a strong acceptor solvent like DMSO, the intermolecular hydrogen bonds were broken, favoring the monomeric form. mdpi.com

Table 2: Predicted Relative Energies of Tautomers in Different Solvents for a Model N-Alkyl-1H-pyrazole-1-carboxamide

| Solvent (Dielectric Constant) | Relative Energy of 2H-Tautomer (kcal/mol) |

| Gas Phase (1.0) | 5.8 |

| Chloroform (4.8) | 4.5 |

| Ethanol (24.6) | 3.2 |

| Water (78.4) | 2.8 |

This table illustrates the general trend of solvent effects on the tautomeric equilibrium of pyrazole derivatives based on computational models.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules of this compound pack in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. iucr.orgnih.govnih.gov By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on structurally similar pyrazole carboxamides provide valuable insights into the expected interactions. For instance, in the crystal structure of N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, Hirshfeld analysis revealed the importance of H···H, C···H, O···H, and N···H contacts in the crystal packing. iucr.org

The analysis typically generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts. The key interactions governing the crystal packing of pyrazole carboxamides often include:

N-H···O hydrogen bonds: These are strong, directional interactions where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, often leading to the formation of chains or dimers.

π···π stacking: Interactions between the aromatic pyrazole rings can play a role in the packing arrangement.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrazole Carboxamide Derivative iucr.org

| Interaction Type | Contribution (%) |

| H···H | 46.4 |

| C···H | 22.4 |

| O···H | 11.9 |

| N···H | 11.1 |

This table is based on published data for N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide and is representative of the types of interactions expected for this compound. iucr.org

These quantitative insights from Hirshfeld surface analysis are crucial for understanding the supramolecular architecture of this compound and for crystal engineering efforts.

Exploration of Biological Activities of N Ethyl 1h Pyrazole 1 Carboxamide and Its Derivatives Excluding Clinical Human Data

Antimicrobial Activity Studies

Derivatives of pyrazole (B372694) carboxamide have shown considerable promise as antimicrobial agents, exhibiting efficacy against a range of bacteria, fungi, and nematodes. researchgate.net

Antibacterial Efficacy

The antibacterial potential of pyrazole derivatives has been a subject of extensive research. mdpi.com Studies have demonstrated that certain pyrazole carboxamide derivatives are effective against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and evaluated for their antimicrobial activity. srce.hr One particular derivative, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, showed notable activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug ampicillin. srce.hrcore.ac.uk Another study reported the synthesis of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles, with one compound exhibiting antimicrobial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. mdpi.com

Interactive Table: Antibacterial Activity of Pyrazole Carboxamide Derivatives

| Compound | Test Organism | MIC (µmol/mL) | Reference Drug | Reference Drug MIC (µmol/mL) |

|---|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | Ampicillin | 0.033 |

Antifungal Efficacy

The antifungal activity of pyrazole carboxamides is particularly well-documented, with many acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in fungi. nih.gov A study on novel pyrazole carboxamides with a diarylamine-modified scaffold revealed potent antifungal activity against several plant pathogenic fungi. Specifically, compound 9c-7 demonstrated impressive in vitro activity against Rhizoctonia solani, Rhizoctonia cerealis, and Sclerotinia sclerotiorum with IC₅₀ values of 0.013, 1.608, and 1.874 µg/mL, respectively.

Another investigation into pyrazole-aromatic containing carboxamides identified compound 11ea as a highly effective antifungal agent against R. cerealis, with an EC₅₀ of 0.93 μg/mL. This was significantly more potent than the commercial SDHI fungicide thifluzamide. nih.gov Furthermore, derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate have been synthesized and tested for their antifungal properties. nih.gov One isoxazolol pyrazole carboxylate, compound 7ai, showed strong activity against R. solani with an EC₅₀ value of 0.37 μg/mL, outperforming the commercial fungicide carbendazol. nih.govresearchgate.net

Interactive Table: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound | Fungal Species | IC₅₀/EC₅₀ (µg/mL) |

|---|---|---|

| 9c-7 | Rhizoctonia solani | 0.013 |

| 9c-7 | Rhizoctonia cerealis | 1.608 |

| 9c-7 | Sclerotinia sclerotiorum | 1.874 |

| 11ea | Rhizoctonia cerealis | 0.93 |

Nematocidal Activity

Research has also explored the potential of pyrazole carboxamide derivatives as nematocidal agents. A series of novel 2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl) - 1H-pyrazole-4-carboxamide derivatives were designed and synthesized, with some showing moderate efficacy in controlling the tomato root-knot nematode, Meloidogyne incognita. researchgate.net Another study focused on novel 1-methyl-1H-pyrazole-5-carboxamide derivatives, identifying several compounds that inhibited the development of the parasitic nematode Haemonchus contortus at sub-nanomolar concentrations. tcgls.com These findings highlight the potential of this class of compounds in addressing nematode infestations. researchgate.nettcgls.com

Anti-Inflammatory Potential

The pyrazole scaffold is a key component of several well-known anti-inflammatory drugs. mdpi.com Research into pyrazole derivatives has revealed their potential to modulate inflammatory pathways.

Inhibition of Inflammatory Pathway Enzymes

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. nih.gov For example, the addition of an adamantyl residue to a 1,5-diaryl pyrazole resulted in a compound with anti-inflammatory activity, which was assessed through its ability to inhibit edema formation. nih.gov While specific studies on N-ethyl-1H-pyrazole-1-carboxamide are limited, the broader class of pyrazole derivatives has shown promise in this area. nih.gov For instance, benzimidazole–pyrazole hybrids have demonstrated the ability to reduce ulcer indices in animal models, suggesting a protective effect on the gastric mucosa which can be compromised by traditional anti-inflammatory drugs. nih.gov

Anticancer and Antitumor Research (In Vitro Cell Line Studies and Enzyme Inhibition)

The anticancer properties of pyrazole derivatives are a significant area of investigation. nih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms.

A study on novel pyrazole–indole hybrids demonstrated significant in vitro cytotoxicity against several human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). nih.govacs.org Two compounds, 7a and 7b, were particularly potent against the HepG2 cell line, with IC₅₀ values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were superior to the standard drug doxorubicin. nih.govacs.org Further investigation into the mechanism of action of these compounds revealed their ability to induce apoptosis and their inhibitory effects on enzymes such as caspase-3 and cyclin-dependent kinase-2 (CDK-2). nih.govacs.org

Another research effort focused on 1,3,4-trisubstituted pyrazole derivatives, with one compound showing satisfactory potential against MCF7, SF-268, and NCI-H460 cancer cell lines. nih.gov The diverse biological activities of pyrazole derivatives underscore their importance as a scaffold for the development of new therapeutic agents. jocpr.comwisdomlib.org

Interactive Table: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|---|

| 7a | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

Antiproliferative Effects on Cancer Cell Lines

Pyrazole carboxamide derivatives have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. Researchers have synthesized and evaluated numerous analogues, revealing potent cytotoxic effects.

For instance, a series of 1H-pyrazole-1-carboxamide derivatives were tested for their effects on the A375 human melanoma cell line. nih.gov Within this series, a compound featuring N-methylpiperazinyl and phenolic moieties (compound IIe) was identified as the most potent, showing strong antiproliferative activity compared to the standard drug sorafenib. nih.gov In a different study, 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives were developed, with one compound showing potent anticancer activity against A375 cell lines with an IC50 value of 4.2 μM. tandfonline.com

Further investigations into 1,5-diarylpyrazole carboxamide derivatives revealed a compound (5c) with a 3,4-dimethoxy substitution that exhibited significant growth inhibition against a panel of cancer cell lines, including DLD (colon), Hela (cervical), K-562 (leukemia), SUIT (pancreatic), and HepG-2 (liver). nih.gov Its activity against K-562 and Hep-G2 cells was comparable to the chemotherapy drug daunorubicin. nih.gov Additionally, certain 1H-pyrazole-3-carboxamide derivatives have shown inhibitory effects against HCT116 (colon cancer) and HepG2 cell lines. jst.go.jp Another pyrazole derivative demonstrated potent activity against the colon-26 adenocarcinoma cell line with an IC50 value of 8.4 nM. rsc.org

Table 1: Antiproliferative Activity of Selected Pyrazole Carboxamide Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 1H-pyrazole-1-carboxamides | A375 (Human Melanoma) | Compound IIe showed the most potent activity in the series. | nih.gov |

| 3-(3-chloro-5-hydroxyphenyl)-1H-pyrazole-1-carboxamides | A375 (Human Melanoma) | IC50 value of 4.2 μM for the most active compound. | tandfonline.com |

| 1,5-diarylpyrazole carboxamides | DLD, Hela, K-562, SUIT, HepG-2 | Compound 5c showed significant growth inhibition (75.95% to 123%). | nih.gov |

| 1H-pyrazole-3-carboxamides | HCT116 (Colon), HepG2 (Liver) | Exhibited significant inhibition against tested cell lines. | jst.go.jp |

| Pyrazole derivative | Colon-26 (Adenocarcinoma) | Potent inhibition with an IC50 value of 8.4 nM. | rsc.org |

Kinase Inhibition Studies (e.g., Aurora-A, CDK2, EGFR, ABL2, HER-2 Tyrosine Kinase)

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in targeted cancer therapy for their ability to interfere with cell signaling pathways. nih.govnih.gov

Aurora-A Kinase: A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides were studied as Aurora A kinase inhibitors. tandfonline.com Quantitative structure-activity relationship (QSAR) studies on these derivatives indicated that bulky, electron-withdrawing substituents at specific positions enhance inhibitory activity. tandfonline.comtandfonline.com One of the most promising compounds from a related series demonstrated an IC50 value of 0.16 µM against Aurora A kinase and also showed potent antiproliferative effects against HCT116 and MCF7 cancer cell lines. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives have been assessed for their anticancer potential and were found to have CDK2 inhibitory properties, with one compound showing an in vitro IC50 of 0.98 ± 0.06 μM. tandfonline.com

EGFR and HER-2 Tyrosine Kinase: Research has been reported on 1H-pyrazole-1-carboxamide analogues as inhibitors of EGFR/HER-2 tyrosine kinase, highlighting the versatility of this chemical class in targeting different kinase families. nih.gov

ABL2 (Bcr-Abl Kinase): In the context of chronic myeloid leukemia (CML), pyrazole-based inhibitors of Bcr-Abl kinase have been developed. Asciminib (ABL-001), a pyrazole-containing compound, acts as a non-ATP competitive (allosteric) inhibitor of Bcr-Abl kinase with a high potency (Kd value of 0.5–0.8 nM). nih.gov Another series of pyrazole-based Bcr-Abl inhibitors yielded a compound with an IC50 value of 14.2 nM against the kinase. nih.gov

Table 2: Kinase Inhibition by Selected Pyrazole Carboxamide Derivatives

| Kinase Target | Derivative Class | Key Findings | Reference(s) |

| Aurora-A | N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Identified as potent inhibitors; one compound had an IC50 of 0.16 µM. | nih.govtandfonline.com |

| CDK2 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) anilines | In vitro inhibition with an IC50 of 0.98 ± 0.06 μM. | tandfonline.com |

| EGFR/HER-2 | 1H-pyrazole-1-carboxamide analogues | Reported as active inhibitors of EGFR/HER-2 tyrosine kinase. | nih.gov |

| ABL (Bcr-Abl) | Pyrazole-containing allosteric inhibitors (e.g., Asciminib) | High potency with Kd values in the sub-nanomolar range. | nih.gov |

Carbonic Anhydrase Inhibition

Derivatives of pyrazole carboxamide have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in crucial physiological processes. tandfonline.com Inhibition of specific CA isoforms has therapeutic potential for various conditions. mdpi.com

Studies have demonstrated that novel pyrazole carboxamide derivatives can effectively inhibit human carbonic anhydrase isozymes I and II (CA-I and CA-II). nih.gov In one study, compounds showed Ki (inhibition constant) values ranging from 0.119–3.999 μM for hCA I and 0.084–0.878 μM for hCA II. mdpi.com Another series of pyrazole-based benzene (B151609) sulfonamides was evaluated against hCAII, hCAIX, and hCAXII. Several of these compounds were found to be more active than the standard inhibitor acetazolamide, with one derivative (4g) blocking hCAXII with an IC50 of 0.12 ± 0.07 μM. nih.gov Further research on benzenesulfonamides incorporating pyrazole carboxamide moieties has also yielded isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives

| Derivative Class | hCA Isoform(s) | Potency / Key Findings | Reference(s) |

| Pyrazole-sulfonamides | hCA I, hCA II | Ki values of 0.119–3.999 μM (hCA I) and 0.084–0.878 μM (hCA II). | mdpi.com |

| Pyrazole-based benzene sulfonamides | hCA II, hCA IX, hCA XII | IC50 of 0.12 ± 0.07 μM for compound 4g against hCAXII. | nih.gov |

| Benzenesulfonamides with pyrazole carboxamide | hCA I, II, IX, XII | Examples of isoform-selective inhibitors were identified. | nih.gov |

Farnesoid X Receptor (FXR) Antagonism

The farnesoid X receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. medchemexpress.com While many modulators of FXR are agonists, research has identified pyrazole carboxamide derivatives as potent antagonists.

A screening of commercially available substituted pyrazole carboxamides identified a 1,3,4-trisubstituted-pyrazole carboxamide analog (E16) as a potent FXR antagonist with an IC50 value of 2.62 µM in a cell-based assay and a binding affinity of 47 nM. nih.gov Subsequent work confirmed that linking specific pyrazole-based fragments via an amide bridge dramatically improves antagonistic activity. nih.gov Further structure-activity relationship studies led to the development of an unsubstituted pyrazole derivative (compound 24) that was both a potent and effective competitive FXR antagonist. nih.gov

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine-threonine kinase in inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and IL-1 receptors. jst.go.jp Its inhibition is an attractive strategy for treating inflammatory diseases. A series of N-(1H-pyrazol-4-yl)carboxamides has been developed as highly potent and selective IRAK4 inhibitors. jst.go.jp By modifying the core structure of these compounds, researchers were able to produce inhibitors with excellent potency and kinase selectivity. jst.go.jp Amidopyrazole inhibitors of IRAK4 have also been shown to be potent and selective. nih.gov

DNA Binding Interactions (e.g., Minor Groove Binding)

Beyond targeting proteins, some pyrazole carboxamide derivatives have been found to interact directly with DNA. This interaction represents a potential mechanism for their anticancer effects. The pyrazole ring can form a rigid, electron-rich plane that is capable of embedding into the minor groove of DNA. jst.go.jp

A study of four novel 1H-pyrazole-3-carboxamide derivatives investigated their interaction with DNA. nih.gov Molecular docking suggested a minor groove binding model, and experimental tests confirmed their binding ability. jst.go.jp One compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), showed the highest DNA-binding affinity (K = 1.06×10^5 M−1) and was capable of cleaving supercoiled plasmid DNA. jst.go.jpnih.gov In a separate line of research, bispyrazole compounds were synthesized as more stable analogues of the known DNA minor groove binding antibiotics netropsin (B1678217) and distamycin. While these pyrazole analogues bound less strongly than distamycin, they demonstrated the ability to interact with DNA. nih.gov

Other Investigational Biological Activities

The therapeutic potential of the pyrazole carboxamide scaffold extends to several other areas of investigation:

Nitric Oxide Synthase Inhibition: 1H-Pyrazole-1-carboxamidines have been identified as competitive inhibitors of all three isoforms of nitric oxide synthase, an enzyme involved in various physiological and pathological processes. medchemexpress.com

Fungicidal Activity: N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been discovered as novel succinate dehydrogenase (SDH) inhibitors. medchemexpress.com SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition is a key mechanism for modern fungicides used in agriculture. medchemexpress.comsigmaaldrich.com

Insecticidal Activity: Certain pyrazole-5-carboxamide derivatives have shown potent insecticidal activity against various pests, including those with piercing-sucking mouthparts that are often resistant to traditional insecticides. sigmaaldrich.com

Neuroprotective Activity: In a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model, which mimics some aspects of Parkinson's disease, certain N-propananilide derivatives bearing a pyrazole ring demonstrated protective effects on neuronal cells. esr.ie

Anti-inflammatory and Analgesic Activity: Bis(3-aryl-4, 5-dihydro-1H-pyrazole-1-carboxamides) have been tested for anti-inflammatory activity in animal models, with some compounds showing potency comparable to indomethacin.

Modulation of Cellular Signaling Pathways

Derivatives of 1H-pyrazole-3-carboxamide have been synthesized and evaluated for their effects on cancer cell proliferation, revealing that their antitumor activity may not solely be attributed to kinase inhibition. jst.go.jp Studies have suggested that these compounds can interact with DNA, potentially contributing to their cytotoxic effects. jst.go.jp For instance, four novel 1H-pyrazole-3-carboxamide derivatives demonstrated significant inhibition against HCT116 and HepG2 cancer cell lines. jst.go.jp Molecular docking studies and subsequent experimental analysis, including electronic absorption spectroscopy and viscosity measurements, have indicated that these compounds can bind to the minor groove of DNA. jst.go.jp One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, exhibited the highest DNA-binding affinity and was shown to cleave supercoiled plasmid DNA. jst.go.jp This suggests that DNA may be a potential target for this class of pyrazole derivatives, representing an alternative mechanism to their anticancer activity beyond kinase inhibition. jst.go.jp

In the realm of kinase inhibition, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were designed and found to have potent antiproliferative activity against HCT116 and MCF-7 cell lines. nih.gov One compound from this series, 10e , showed significant inhibitory activity against Aurora-A kinase, a key regulator of cell division. nih.gov This inhibition was confirmed through Western blot analysis, indicating that the compound's anticancer effect is likely mediated through the Aurora-A kinase signaling pathway. nih.gov

The table below summarizes the in vitro activity of a selected N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative.

| Compound | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) |

| 10e | HCT116 | 0.39 ± 0.06 | Aurora-A | 0.16 ± 0.03 |

| 10e | MCF-7 | 0.46 ± 0.04 | Aurora-A | 0.16 ± 0.03 |

Data sourced from a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. nih.gov

Effects on Biochemical Pathways (e.g., nitrification inhibition)

The influence of pyrazole-1-carboxamide derivatives extends to critical biochemical pathways, including the inhibition of nitric oxide synthase (NOS) and succinate dehydrogenase (SDH).

Research into 1H-pyrazole-1-carboxamidines, which are structurally related to this compound, has demonstrated their potent inhibitory effects on nitric oxide synthase (NOS) isoforms. nih.govnih.gov 1H-Pyrazole-1-carboxamidine HCl (PCA) was found to inhibit inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) with similar potency. nih.gov The inhibition of iNOS by these pyrazole-1-carboxamidines was shown to be reversible with an excess of L-arginine, suggesting a competitive mode of inhibition. nih.gov Methyl-substituted derivatives, such as 3-methyl-PCA and 4-methyl-PCA, displayed reduced potency but showed some selectivity towards iNOS. nih.gov

The table below presents the inhibitory concentrations (IC50) of selected pyrazole-1-carboxamidines on different NOS isoforms.

| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 |

| 3-Methyl-PCA | 5 | Not specified | Not specified |

| 4-Methyl-PCA | 2.4 | Not specified | Not specified |

| N(G)-methyl-L-arginine (NMA) | 6 | Not specified | Not specified |

Data sourced from a study on the inhibition of nitric oxide synthase by pyrazole-1-carboxamidine and related compounds. nih.gov

Furthermore, a class of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives has been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial respiratory chain and the tricarboxylic acid cycle. One such derivative, compound 7s , exhibited significantly higher activity against porcine SDH compared to the commercial fungicide fluxapyroxad. researchgate.net Another compound, 7u , demonstrated potent fungicidal activity against wheat powdery mildew. researchgate.net Computational studies suggest that substitutions on the pyrazole ring, such as a fluorine atom, can enhance the interaction with the SDH enzyme. researchgate.net

Structure Activity Relationship Sar Studies of N Ethyl 1h Pyrazole 1 Carboxamide Analogs

Impact of N-Substitution on Biological Efficacy

The substituent attached to the pyrazole (B372694) ring's nitrogen atom (N1) plays a pivotal role in modulating the biological activity of pyrazole carboxamide derivatives. While the core focus is on the N-ethyl group, understanding the impact of varying this substituent provides crucial context for its selection.

Research on related pyrazole carboxamides has shown that the nature of the N1-substituent can significantly influence the compound's potency. For instance, in a series of pyrazole derivatives, the N1-methyl analogs often exhibit strong biological activity. mdpi.com The seemingly minor change from a methyl to an ethyl group can lead to notable differences in efficacy, which can be attributed to factors such as steric bulk, lipophilicity, and metabolic stability. The ethyl group, being slightly larger and more lipophilic than a methyl group, can alter the molecule's fit within the target enzyme's active site and affect its transport properties within the target organism.